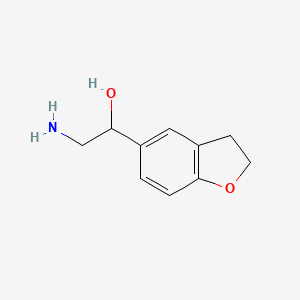

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Description

Propriétés

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYIHCZPZVOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol generally follows these key steps:

- Synthesis of the benzofuran core : Starting from substituted phenols or hydroxyacetophenones, benzofuran rings are formed via cyclization reactions, often involving halogenated intermediates or organometallic reagents.

- Functionalization at the 5-position : Introduction of substituents such as amino or hydroxy groups at the 5-position of the benzofuran ring to enable further transformations.

- Side chain introduction : Attachment of the 2-amino-1-ethanol side chain through nucleophilic substitution or reductive amination.

Synthesis of the Benzofuran Core

Several methods have been reported for benzofuran synthesis, which serve as precursors for the target compound:

Representative Preparation Process

A generalized preparation process can be summarized as follows:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 5-substituted benzofuran intermediate | Reflux of acyl chloride derivative with triethylamine in toluene for 3-5 h | Formation of substituted benzofuran core |

| 2 | Conversion of substituent to amino or sulfonamino group | Reaction with sulfonyl chlorides or amines in organic solvent at 70-90°C for 3-5 h | Amino-functionalized benzofuran intermediate |

| 3 | Introduction of 2-amino-1-ethanol side chain | Nucleophilic substitution or reductive amination with aminoethanol under mild conditions | Target compound this compound |

Isolation and purification steps typically involve extraction with ethyl acetate, washing with saturated sodium chloride solution, drying over sodium sulfate, and purification by crystallization or chromatography.

Detailed Research Findings

Solvent Choice : Halogenated hydrocarbons (e.g., dichloroethane), aromatic hydrocarbons (toluene, benzene), and ethers are preferred solvents due to their ability to dissolve intermediates and facilitate reflux conditions.

Temperature and Time : Reactions for cyclization and functional group transformations are generally conducted between 50°C and 100°C, with reflux times ranging from 1 to 20 hours depending on the step.

Yields and Purification : Yields vary depending on the synthetic route and purity of intermediates, with chromatography (silica gel column, preparative HPLC) and crystallization being the primary purification methods.

Alternative Routes : Some studies report the use of malononitrile derivatives and hydrazine reactions to generate benzofuran-based heterocycles, which may serve as intermediates or analogs in the synthesis of amino-substituted benzofurans.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes | Yield Range |

|---|---|---|---|---|

| Benzofuran ring formation | 2-hydroxyacetophenone, organocopper acetylene, oxalyl chloride | Acid catalysis, reflux in toluene, triethylamine base | Multiple cyclization strategies | Moderate to good (40-70%) |

| Amino group introduction | Amines, sulfonyl chlorides | 70-90°C, 3-5 h in organic solvents | Conversion of halogen or hydroxyl to amino | Variable |

| Side chain attachment | Aminoethanol, reductive amination agents | Mild conditions, solvent reflux | Final step to target compound | Dependent on method |

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Activité Biologique

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include an amino group and a dihydrobenzofuran moiety. These elements contribute to its potential therapeutic applications in various medical fields, particularly in neurology and oncology.

Structural Characteristics

The molecular formula of this compound is C10H13NO2, with a molecular weight of 179.22 g/mol. The presence of the benzofuran structure is significant as it is associated with various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Functional Groups | Amino, Hydroxyl |

Biological Activities

Research indicates that benzofuran derivatives, including this compound, exhibit a wide range of biological activities:

-

Antitumor Activity :

- Benzofuran compounds are noted for their anticancer potential. Studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptosis-related pathways .

- For instance, a related benzofuran compound was found to induce G2/M phase arrest in p53-positive cells, suggesting that this compound might similarly affect cell cycle dynamics .

-

Antimicrobial Properties :

- The compound has been tested for its antibacterial and antifungal activities. Benzofuran derivatives have shown significant inhibition against various pathogens, which may be attributed to their ability to disrupt microbial cell functions .

- In one study, benzofuran-pyrazole compounds demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

- Anti-inflammatory Effects :

-

Neuroprotective Effects :

- Preliminary studies indicate that this compound may interact with neurological pathways, potentially offering neuroprotective benefits. This could be particularly relevant in the context of neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets involved in signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzofuran compounds:

- Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against human ovarian cancer cell lines, showing IC50 values as low as 11 μM for the most active compounds .

- Antioxidant Activity : Research has demonstrated that certain benzofuran derivatives possess substantial antioxidant capabilities, which could contribute to their overall therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The compound shares core structural motifs with several controlled substances listed in , including:

2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol

2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Key Differences :

- Ring System : The dihydrobenzofuran group in the target compound replaces the dimethoxy-substituted phenyl rings in the analogs. This introduces a fused oxygen heterocycle, enhancing molecular rigidity and altering electronic properties compared to the flexible dimethoxy groups.

- In contrast, the dihydrobenzofuran system may balance lipophilicity with steric constraints, influencing receptor binding kinetics .

Pharmacological and Regulatory Implications

- Controlled Substances: The analogs listed in are classified under drug laws (e.g., Class A or B in the UK), indicating hallucinogenic or stimulant properties. Their substitution patterns (e.g., 2,5-dimethoxy-4-methyl) are hallmarks of psychedelic phenethylamines.

- Target Compound : The dihydrobenzofuran variant may act as a bioisostere, mimicking the dimethoxy phenyl group’s electronic profile while introducing steric and metabolic differences. This could modulate potency, duration, or receptor selectivity (e.g., serotonin 5-HT₂A vs. dopamine receptors) .

Data Table: Comparative Analysis

| Property | 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol | 2-Amino-1-(3,4-dimethoxyphenyl)ethanol |

|---|---|---|---|

| Core Structure | Dihydrobenzofuran | Dimethoxy-phenyl (2,5-diOMe-4-Me) | Dimethoxy-phenyl (3,4-diOMe) |

| Lipophilicity (LogP)* | Moderate (estimated) | High | High |

| Regulatory Status | Not listed | Class A (UK) | Class A (UK) |

| Potential Receptor Targets | 5-HT₂A, dopamine (hypothetical) | 5-HT₂A (primary) | 5-HT₂A, adrenergic |

| Metabolic Stability | High (due to rigid ring) | Moderate | Moderate |

*LogP values are estimated based on structural features.

Research Findings and Gaps

- Structural Insights : X-ray crystallography (e.g., using SHELX software, ) could resolve conformational differences between the dihydrobenzofuran and phenyl analogs, clarifying receptor-binding orientations.

- Pharmacological Data: Limited empirical studies exist for the target compound. In vitro assays (e.g., receptor binding) and in vivo behavioral studies are needed to validate its activity profile.

- Legal and Safety Profile : The absence of the dihydrobenzofuran variant in controlled substance lists () highlights regulatory gaps, necessitating proactive risk assessment.

Q & A

Q. Key reagents :

- Base-mediated cyclization : NaH, K2CO3 (common in benzofuran synthesis) .

- Reduction : LiAlH4 for nitro or cyano group reduction .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature control : Low-temperature (−78°C) lithiation steps (using n-BuLi) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (THF, DMF) enhance reactivity in cyclization steps, while dichloromethane aids in purification .

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts for regioselective amination.

- Workup protocols : Solid-phase extraction (SPE) with Oasis HLB cartridges effectively isolates polar intermediates, reducing matrix interference .

Example :

In a related benzofuran synthesis, refluxing with anhydrous K2CO3 in acetone for 18 hours improved yields by 20% compared to room-temperature reactions .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

- LC-MS/MS : Quantifies purity and identifies fragmentation patterns (e.g., using a Waters HLB column with methanol/water gradients) .

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR resolves diastereotopic protons in the dihydrobenzofuran ring and confirms ethanolamine substitution .

- X-ray crystallography : Determines absolute configuration, as demonstrated for structurally similar amino-alcohol derivatives .

Q. Critical parameters :

- Deuterated solvents (CDCl3, DMSO-d6) for NMR.

- High-resolution mass spectrometry (HRMS) for exact mass validation.

Advanced: How to address instability during storage or handling?

Answer:

- Storage : Store at −18°C in amber vials to prevent photodegradation. Lyophilization enhances stability for long-term storage .

- Inert atmosphere : Use argon or nitrogen during synthesis to prevent oxidation of the amino group.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w in ethanolic solutions .

Data contradiction note :

While recommends −18°C storage, some analogs remain stable at 4°C for short-term use, suggesting temperature sensitivity varies with substituents .

Basic: What are the solubility properties in common solvents?

Answer:

- High solubility : Polar solvents (methanol, ethanol, DMSO) due to the amino and hydroxyl groups.

- Low solubility : Non-polar solvents (hexane, toluene).

- pH-dependent solubility : Protonation of the amino group enhances water solubility at acidic pH (e.g., HCl-adjusted solutions) .

Q. Experimental validation :

- Use nephelometry or UV-Vis spectroscopy to quantify solubility thresholds.

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and control for batch effects in reagents.

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity assays .

- Dose-response curves : Re-evaluate IC50 values under consistent oxygen tension and serum conditions.

Case study :

In benzofuran analogs, discrepancies in antimicrobial activity were traced to variations in bacterial culture media (e.g., Mueller-Hinton vs. LB agar) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases).

- QSAR modeling : Train models with descriptors like logP, H-bond donors, and topological polar surface area (TPSA) .

- MD simulations : Assess conformational stability of the ethanolamine side-chain in aqueous environments (GROMACS/AMBER) .

Validation :

Cross-validate predictions with experimental IC50 data from kinase inhibition assays .

Basic: What are the key challenges in scaling up synthesis?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., petroleum ether/EtOAc mixtures) .

- Exothermic reactions : Control heat dissipation in large-scale lithiation steps to prevent runaway reactions .

- Cost optimization : Substitute AgCN with cheaper cyanide sources (e.g., KCN) where feasible .

Advanced: How to mitigate byproduct formation during cyclization?

Answer:

- Steric hindrance : Introduce bulky protecting groups (e.g., tert-butyl) on reactive sites .

- Catalytic additives : Use TEMPO or other radical scavengers to suppress oxidative byproducts .

- Kinetic monitoring : Employ inline FTIR or Raman spectroscopy to terminate reactions at optimal conversion .

Example :

In dihydrobenzofuran synthesis, adding 5% DMDCS to glassware reduced analyte adsorption by 30%, minimizing side-product formation .

Advanced: What strategies validate the compound’s role in enzyme inhibition?

Answer:

- Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots under varied substrate concentrations.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .

- Knockout models : Use CRISPR-Cas9 to delete target enzymes in cell lines and assess phenotypic rescue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.